REACTION_CXSMILES
|
OS(O)(=O)=O.[CH:6]([C:9]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([CH:17]([CH3:19])[CH3:18])[C:10]=1N)([CH3:8])[CH3:7].N([O-])=O.[Na+].[I-:24].[K+]>CC#N.O>[I:24][C:10]1[C:9]([CH:6]([CH3:8])[CH3:7])=[CH:15][C:14]([Br:16])=[CH:13][C:12]=1[CH:17]([CH3:19])[CH3:18] |f:2.3,4.5|
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C(=CC(=C1)Br)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L 3-neck flask, equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
was maintained around 0° C
|
Type
|
DISTILLATION
|
Details
|
After regular work up, the crude product was distilled at 170° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C(C=C1C(C)C)Br)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |